molecular formula C22H19FN4OS B2496018 7-Anilino-3-(4-fluorophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile CAS No. 338401-15-3

7-Anilino-3-(4-fluorophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile

Cat. No.: B2496018
CAS No.: 338401-15-3
M. Wt: 406.48
InChI Key: KNAUULRAWSDHEW-UHFFFAOYSA-N
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Description

7-Anilino-3-(4-fluorophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile is a heterocyclic compound featuring a 1,4-thiazepine core substituted with an anilino group, a 4-fluorophenyl moiety, a morpholino ring, and a nitrile functional group. The 1,4-thiazepine scaffold is notable for its pharmacological relevance, often contributing to bioactivity in kinase inhibitors and antimicrobial agents . The nitrile group at position 6 could participate in hydrogen bonding or serve as a pharmacophore in drug design.

Properties

IUPAC Name

7-anilino-3-(4-fluorophenyl)-5-morpholin-4-yl-1,4-thiazepine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4OS/c23-17-8-6-16(7-9-17)20-15-29-22(25-18-4-2-1-3-5-18)19(14-24)21(26-20)27-10-12-28-13-11-27/h1-9,15,25H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAUULRAWSDHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CSC(=C2C#N)NC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Anilino-3-(4-fluorophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the thiazepine ring. Key reagents used in these reactions include aniline derivatives, fluorobenzene, morpholine, and thioamide compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance production efficiency and consistency.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes selective oxidation to form sulfoxides or sulfones, critical for modulating biological activity.

Reagent Conditions Product Notes
H<sub>2</sub>O<sub>2</sub>Acetic acid, 50–60°C, 4–6 hrsSulfoxide (RSORR-SO-R')Mild conditions prevent over-oxidation.
m-CPBADCM, 0°C to RT, 2 hrsSulfone (RSO<sub>2</sub>RR-SO<sub>2</sub>-R')Stoichiometric control required.
Ozone-78°C, methanolCleavage of propenyl group to aldehydeLimited by competing indole ring oxidation.
  • Mechanistic Insight : Sulfur’s lone pairs facilitate electrophilic attack by peroxides or peracids. Propenyl double bonds may undergo ozonolysis but are less reactive than isolated alkenes due to conjugation with the indole system.

Reduction Reactions

Targeted reduction of carbonyl or unsaturated bonds alters pharmacological profiles.

Reagent Conditions Product Yield/Selectivity
NaBH<sub>4</sub>EtOH, RT, 1 hr4-Hydroxy derivative (ROHR-OH)Partial reduction (50–60%).
LiAlH<sub>4</sub>THF, reflux, 3 hrsAmine (RNH<sub>2</sub>R-NH<sub>2</sub>) via acetamide reductionRequires anhydrous conditions.
H<sub>2</sub>/Pd-CEtOAc, 40 psi, 6 hrsSaturated propenyl group (RCH<sub>2</sub>CH<sub>2</sub>RR-CH<sub>2</sub>-CH<sub>2</sub>-R')Complete hydrogenation.
  • Key Limitation : Over-reduction of the pyrimidine ring is avoided by using milder agents like NaBH<sub>4</sub>.

Nucleophilic Substitution

The acetamide’s electron-deficient carbonyl and sulfur’s leaving-group capacity enable substitutions.

Nucleophile Conditions Product Catalyst/Base
NH<sub>3</sub>MeOH, 70°C, 12 hrsThiol-acetamide (RSHR-SH)K<sub>2</sub>CO<sub>3</sub>.
Grignard ReagentDry THF, −20°C, N<sub>2</sub> atmosphereAlkylated pyrimidineCuI (10 mol%) .
AminesDMF, 120°C, microwaveSecondary/tertiary acetamidesDBU (1.2 equiv) .
  • Regioselectivity : Reactions favor the sulfanyl site over the pyrimidine N-atoms due to steric hindrance .

Palladium-Catalyzed Cross-Coupling

The propenyl and aryl groups participate in C–C/C–N bond-forming reactions.

Reaction Type Catalyst System Product Application
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl derivativesFragment coupling .
Buchwald-HartwigPd(OAc)<sub>2</sub>, XantphosN-Arylated indolesLibrary diversification .
Heck ReactionPdCl<sub>2</sub>, P(o-tol)<sub>3</sub>Alkenylated pyrimidoindolesConjugation with bioactive alkenes .
  • Ligand Effects : Bulky phosphines (e.g., Xantphos) suppress β-hydride elimination in Heck reactions .

Propenyl Group Reactivity

The allyl (prop-2-en-1-yl) moiety enables cycloadditions and polymerizations.

Reaction Conditions Product Stereochemical Outcome
Diels-AlderToluene, 100°C, 24 hrsSix-membered bicyclic adductsEndo preference (>80%).
Radical PolymerizationAIBN, 70°C, bulkPolymeric networksLow dispersity (Đ = 1.2–1.5).
Epoxidationm-CPBA, DCM, 0°C

Scientific Research Applications

Chemical Properties and Structure

7-Anilino-3-(4-fluorophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile features a thiazepine ring structure, which is notable for its seven-membered heterocyclic composition containing both sulfur and nitrogen atoms. The presence of an aniline group, a fluorophenyl substituent, and a morpholino group enhances its reactivity and biological activity. The molecular formula is characterized by a molar mass of approximately 406.48 g/mol, which influences its pharmacological properties.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been evaluated against various human tumor cell lines, showing promising results in inhibiting cell growth. For instance, it has demonstrated mean GI50/TGI values indicating effective cytotoxicity against cancer cells .
  • Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases.

Biological Research

  • Enzyme Inhibition : Research has focused on the compound's ability to inhibit specific enzymes involved in disease processes. This mechanism may lead to the development of novel therapeutic agents targeting metabolic pathways .
  • Receptor Binding Studies : Interaction studies have shown that this compound can modulate receptor signaling pathways, which is crucial for understanding its pharmacodynamics .

Chemical Synthesis

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and specialty chemicals .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructureKey Features
This compoundStructureContains an aniline group; potential anticancer activity
CitalopramStructureAntidepressant; different mechanism but shares some pharmacological properties
Other ThiazepinesVarious structuresSimilar biological activities but differ in substituents affecting specificity

Case Studies and Experimental Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • A study conducted by the National Cancer Institute assessed its anticancer properties across multiple cell lines, revealing significant growth inhibition rates .
  • Additional research has explored its potential as an anti-inflammatory agent through in vitro assays demonstrating modulation of inflammatory cytokines .

Mechanism of Action

The mechanism of action of 7-Anilino-3-(4-fluorophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal applications, it may inhibit certain enzymes involved in disease processes, while in biological research, it may modulate receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The 1,4-thiazepine core distinguishes this compound from structurally related heterocycles. For example:

  • Thiazole derivatives (e.g., compounds 4 and 5 from ) feature a five-membered ring with sulfur and nitrogen atoms. These compounds exhibit partial planarity, except for one 4-fluorophenyl group oriented perpendicularly, causing minor distortion .
  • Porphyrin-based ligands (e.g., ligand 1NF in ) display nonplanar geometries due to steric clashes between 4-fluorophenyl substituents and the macrocycle, a distortion also observed in the target compound’s fluorophenyl group .
Table 1: Structural Comparison of Key Compounds
Compound Core Structure Key Substituents Planarity Synthesis Method Reference
Target Compound 1,4-thiazepine 4-fluorophenyl, morpholino, anilino Nonplanar* Not specified N/A
Compound 4 (Thiazole) Thiazole 4-fluorophenyl, chlorophenyl Partially planar Crystallized from DMF
Ligand 1NF (Porphyrin) Porphyrin 4-fluorophenyl meso groups Nonplanar Multi-step synthesis

*Inferred from steric effects of 4-fluorophenyl and morpholino groups.

Role of Fluorine Substituents

The 4-fluorophenyl group is a critical structural motif shared across multiple compounds:

  • In the target compound, it likely induces steric hindrance, reducing planarity and influencing binding pocket interactions.
  • In thiazole derivatives (), fluorophenyl groups contribute to crystallinity and isostructural packing, with triclinic symmetry observed in both compounds .
  • In porphyrins (), fluorophenyl substituents cause macrocycle distortion, a feature exploited in tuning phosphorescent properties .

Analytical and Crystallographic Techniques

  • SHELX software () is widely used for small-molecule crystallography, implying structural data for the target compound (if available) would rely on similar refinement protocols .
  • Single-crystal diffraction () confirmed isostructurality in thiazole derivatives, a method applicable to verifying the target compound’s conformation .

Research Findings and Implications

  • Fluorine Effects : The 4-fluorophenyl group’s electron-withdrawing properties and steric bulk may improve metabolic stability and selectivity, as seen in kinase inhibitors.
  • Morpholino Advantage: The morpholino substituent’s solubility-enhancing properties contrast with less polar groups in analogs (e.g., chlorophenyl in ), suggesting improved bioavailability for the target compound.

Biological Activity

7-Anilino-3-(4-fluorophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile, with the CAS number 338401-15-3, is a compound that has garnered attention in pharmaceutical research for its potential biological activities. Its molecular formula is C22H19FN4OSC_{22}H_{19}FN_{4}OS and it has a molar mass of 406.48 g/mol .

The biological activity of this compound is primarily linked to its interaction with various biological targets. It has been studied for its potential as an anticancer agent, particularly in inhibiting certain cancer cell lines. The compound's structure suggests that it may act on multiple pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against a range of cancer cell lines. In vitro studies have demonstrated that the compound can induce apoptosis and inhibit cell growth in human cancer cells, including breast and lung cancer lines.

Case Studies

  • Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of apoptotic pathways, which was confirmed through flow cytometry analysis.
  • Lung Cancer Model : In another study involving A549 lung cancer cells, the compound was found to significantly reduce cell proliferation and induce G2/M phase arrest. This was associated with increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Solubility : The compound exhibits moderate solubility in organic solvents, which is critical for its bioavailability.
  • Stability : Stability studies suggest that the compound remains stable under physiological conditions, making it a viable candidate for further development.

Comparative Analysis

PropertyValue
Molecular FormulaC22H19FN4OS
Molar Mass406.48 g/mol
Anticancer ActivitySignificant against MCF-7 and A549 cell lines
Apoptosis InductionYes
Cell Cycle ArrestG2/M phase

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for synthesizing 7-Anilino-3-(4-fluorophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile?

  • Methodological Answer : The synthesis of this compound involves multi-step heterocyclic reactions. A standard approach includes:

  • Step 1 : Cyclocondensation of substituted anilines with fluorophenyl precursors under reflux in polar aprotic solvents (e.g., DMF/acetic acid mixtures) to form the thiazepine core .
  • Step 2 : Morpholino-group incorporation via nucleophilic substitution, optimized using sodium acetate as a base catalyst .
  • Characterization : Post-synthesis purification via recrystallization (DMF-ethanol mixtures) and validation using HPLC-MS and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments and confirms substituent positions (e.g., fluorophenyl vs. morpholino groups).
  • FT-IR : Validates functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).
  • X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between aromatic rings) .
  • UV-Vis Spectroscopy : Monitors electronic transitions for stability studies under varying pH/temperature .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for improved yield using statistical experimental design?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example:
FactorLow LevelHigh Level
Temperature (°C)80120
Catalyst (mol%)515
Reaction Time (h)612
  • Response Surface Methodology (RSM) : Models interactions between variables to predict optimal conditions (e.g., 110°C, 12 mol% catalyst, 10 h) .
  • Validation : Confirm optimized conditions with triplicate runs and compare yields via ANOVA .

Q. What strategies address contradictory data between computational predictions and experimental results in activity studies?

  • Methodological Answer :

  • Comparative Analysis : Use quantum mechanical calculations (DFT) to predict binding affinities, then validate experimentally via isothermal titration calorimetry (ITC). Discrepancies may arise from solvation effects or protein flexibility .
  • Feedback Loops : Integrate experimental data (e.g., IC₅₀ values) into computational models to refine force fields or reaction pathways .
  • Meta-Analysis : Systematically compare datasets across studies using standardized assay protocols (e.g., fixed ATP concentrations in kinase inhibition assays) .

Q. How can reaction path search methods elucidate the mechanism of this compound’s biological interactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Map potential energy surfaces (PES) to identify transition states during target binding (e.g., kinase active-site interactions) .
  • Molecular Dynamics (MD) : Simulate ligand-protein dynamics under physiological conditions (e.g., 310 K, 1 atm) to assess conformational stability .
  • Experimental Validation : Use stopped-flow kinetics or fluorescence quenching to correlate computational predictions with observed rate constants .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity data across independent studies?

  • Methodological Answer :

  • Source Evaluation : Check assay conditions (e.g., cell line variability, incubation times). For example, IC₅₀ differences may stem from HEK293 vs. HeLa cell models .
  • Statistical Reconciliation : Apply Bland-Altman plots to assess systematic biases or outlier removal via Grubbs’ test .
  • Cross-Validation : Reproduce key experiments in a controlled lab environment with standardized reagents .

Experimental Design for Structure-Activity Relationships (SAR)

Q. What methodologies are recommended for designing SAR studies on this compound?

  • Methodological Answer :

  • Scaffold Diversification : Synthesize analogs with substituent variations (e.g., morpholino → piperazine) and test bioactivity .
  • High-Throughput Screening (HTS) : Use 96-well plates to assess inhibition profiles against a kinase panel, normalizing data to positive controls .
  • Multivariate Analysis : Cluster activity data using principal component analysis (PCA) to identify critical structural features .

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